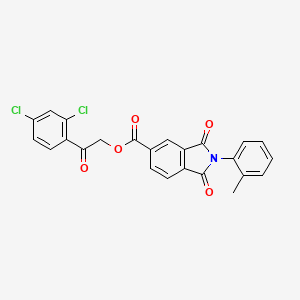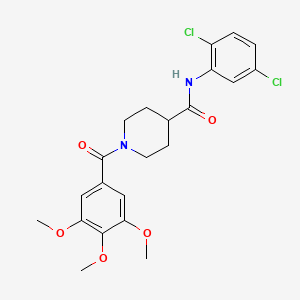
N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Overview
Description
N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxoisoindolyl moiety, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. This is followed by the cyclization of the intermediate product with phthalic anhydride under reflux conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindolyl moiety, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, iodine) or nitrating agents (e.g., nitric acid) under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to interact with various pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-4-carboxamide
- N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-5-carboxamide
Comparison: Compared to its analogs, N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits unique properties due to the position of the carboxamide group on the benzothiazole ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3O3S/c23-15-7-3-4-8-16(15)24-19(27)12-9-10-17-18(11-12)30-22(25-17)26-20(28)13-5-1-2-6-14(13)21(26)29/h1-11H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOCIWYQZATYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3666561.png)

![2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B3666573.png)
![N-(2-chlorobenzyl)-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666580.png)
![2-[(4-chlorobenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3666594.png)
![5-bromo-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B3666613.png)

![1-[(4-chlorophenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B3666629.png)


![[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate](/img/structure/B3666651.png)
